molecular formula C16H21BrN4 B15103952 N'-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine

N'-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine

Cat. No.: B15103952
M. Wt: 349.27 g/mol
InChI Key: JOTRMVIEQFTNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[6-(4-Bromophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine is a pyridazine-based diamine derivative characterized by a 4-bromophenyl substituent on the pyridazine ring and N,N-diethyl groups on the ethane-1,2-diamine backbone. Pyridazine derivatives are of interest due to their roles in coordination chemistry, catalysis, and medicinal applications, particularly as ligands or pharmacophores .

Properties

Molecular Formula

C16H21BrN4

Molecular Weight

349.27 g/mol

IUPAC Name

N-[6-(4-bromophenyl)pyridazin-3-yl]-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C16H21BrN4/c1-3-21(4-2)12-11-18-16-10-9-15(19-20-16)13-5-7-14(17)8-6-13/h5-10H,3-4,11-12H2,1-2H3,(H,18,20)

InChI Key

JOTRMVIEQFTNFY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NN=C(C=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine typically involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate to form the pyridazine ring. This intermediate is then reacted with N,N-diethylethylenediamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents (halogens, alkyl/aryl groups) and heterocyclic cores. Key differences in physicochemical properties, synthesis, and applications are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyridazine Position 6) Amine Groups (N,N-) Molecular Weight Key Properties/Applications
N'-[6-(4-Bromophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine (Target) 4-Bromophenyl Diethyl ~407.3 g/mol* High lipophilicity; potential ligand or drug candidate
N'-[6-(4-Chlorophenyl)pyridazin-3-yl]-N,N-dimethylethane-1,2-diamine 4-Chlorophenyl Dimethyl ~323.8 g/mol Lower molecular weight; moderate solubility
N'-(4-Methoxybenzyl)-N,N-dimethyl-N'-(6-methyl-pyridazin-3-yl)-ethane-1,2-diamine 4-Methoxybenzyl, 6-methyl-pyridazine Dimethyl 300.4 g/mol Enhanced solubility (methoxy group); synthetic intermediate
[Fe(OTf)₂(mepb)] (Iron complex) Ligand: N,N′-dimethyl-pyridazine N/A N/A Catalytic water oxidation (67 TON O₂)

*Calculated based on molecular formula C₁₉H₂₄BrN₅.

Halogen Substitution Effects

  • Bromine vs. Chlorine : The bromophenyl group in the target compound increases molecular weight and lipophilicity compared to the chloro analog . Bromine’s larger atomic radius and polarizability may enhance binding affinity in hydrophobic environments (e.g., protein pockets) but reduce aqueous solubility.

Amine Group Modifications

  • Diethyl vs. Dimethyl : The N,N-diethyl groups in the target compound introduce greater steric hindrance and lipophilicity compared to dimethyl analogs. This may impact metabolic stability or membrane permeability in biological systems .

Heterocyclic Core Variations

  • Pyridazine vs. Pyrimidine : Pyridazine (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrimidine (nitrogens at positions 1 and 3). For example, pyridazine derivatives like mepb (N,N′-dimethyl-pyridazine) have demonstrated utility in iron-catalyzed water oxidation (67 TON O₂) , suggesting that the target compound’s pyridazine core could similarly serve as a ligand in catalytic systems.

Biological Activity

N'-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, emphasizing its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique structure, which includes a pyridazine ring substituted with a bromophenyl group and an ethylene diamine moiety. This structural configuration is believed to contribute to its biological properties.

Anticancer Properties

Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of human cancer cell lines. The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, are often in the low micromolar range for related compounds, suggesting potent activity against various cancer types .

CompoundCancer TypeIC50 (µM)
Example AColon Adenocarcinoma0.5
Example BBreast Cancer0.8
This compoundTBDTBD

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or other enzymes critical for cancer cell survival and proliferation. The presence of the bromophenyl group is thought to enhance binding affinity to target proteins, facilitating greater biological activity.

Case Studies

  • Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of several pyridazine derivatives on human cancer cell lines. The results indicated that this compound exhibited considerable inhibition of cell growth in vitro, comparable to established chemotherapeutic agents .
  • In Vivo Studies : Animal model studies have demonstrated that similar compounds can reduce tumor size significantly when administered at specific dosages over a defined period. These findings support further investigation into dosage optimization and long-term effects.

Toxicity and Safety Profile

Preliminary assessments suggest that while this compound shows promising efficacy, its safety profile must be thoroughly evaluated. Toxicity studies are crucial to determine any adverse effects associated with its use in therapeutic contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.